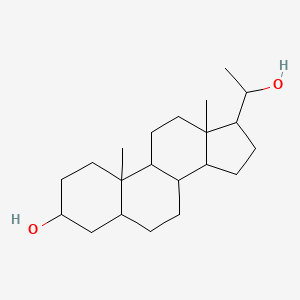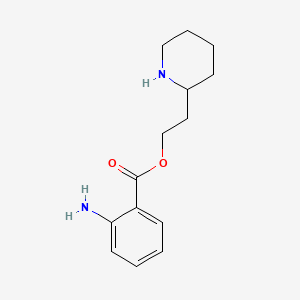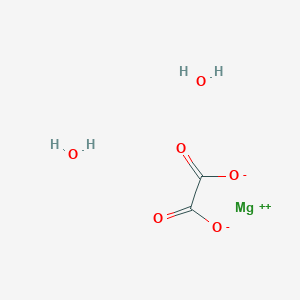
Magnesium oxalate dihydrate
描述
Magnesium oxalate dihydrate is an organic compound consisting of a magnesium cation with a 2+ charge bonded to an oxalate anion. The chemical formula for this compound is MgC₂O₄·2H₂O. It appears as a white solid and is practically insoluble in water and organic solvents . This compound is found naturally in certain geological formations and can also be synthesized in the laboratory.
作用机制
Target of Action
Magnesium oxalate dihydrate is an organic compound comprising a magnesium cation with a 2+ charge bonded to an oxalate anion .
Mode of Action
When heated, this compound decomposes into magnesium oxide and carbon oxides . This decomposition process could potentially influence its interaction with its targets.
Biochemical Pathways
Oxalic acid, a component of magnesium oxalate, is a secondary metabolite secreted by fungi, bacteria, and plants . Oxalates are linked to various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates .
Result of Action
It’s known that when heated, this compound decomposes into magnesium oxide and carbon oxides . This decomposition process could potentially have some effects at the molecular and cellular level.
Action Environment
The action of this compound is influenced by environmental factors such as temperature. For instance, the compound decomposes at 150°C into an anhydrous form . With additional heating, the anhydrous form decomposes further into magnesium oxide and carbon oxides between 420°C and 620°C . Therefore, the compound’s action, efficacy, and stability are highly dependent on the environmental temperature.
生化分析
Biochemical Properties
Magnesium oxalate dihydrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key interactions involves its role as an inhibitor of calcium oxalate crystallization, which is crucial in preventing the formation of kidney stones . This compound interacts with enzymes such as glyoxylate oxidase and lactate dehydrogenase, which are involved in the metabolic pathways leading to oxalate production . These interactions help regulate the levels of oxalate in the body, thereby reducing the risk of hyperoxaluria and related conditions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that high levels of oxalate can disrupt mitochondrial function, leading to systemic disturbances . This compound can modulate the activity of immune cells, promoting T helper, B cell, and macrophage responses . Additionally, it plays a role in regulating inflammation and oxidative stress, which are critical for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound forms complexes with magnesium ions, which can then interact with oxalate anions to form magnesium oxalate . This interaction inhibits the nucleation and growth of calcium oxalate crystals, thereby preventing kidney stone formation . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The dihydrate form of magnesium oxalate decomposes at 150°C into the anhydrous form, which further decomposes into magnesium oxide and carbon oxides at higher temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of preventing oxalate-induced kidney damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively prevent the formation of calcium oxalate crystals without causing adverse effects . High doses may lead to toxicity and adverse effects such as renal failure and decreased serum calcium levels . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glyoxylate and dicarboxylate metabolism pathways . It interacts with enzymes such as glyoxylate oxidase and lactate dehydrogenase, which convert glyoxylate to oxalate . These interactions help regulate oxalate levels in the body and prevent the accumulation of toxic oxalate concentrations.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is primarily localized in the kidneys, where it plays a role in preventing the formation of calcium oxalate crystals . Its distribution is influenced by factors such as solubility and binding affinity to cellular components.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its subcellular localization, as it can interact with mitochondrial enzymes and modulate oxidative stress responses. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
准备方法
Synthetic Routes and Reaction Conditions: Magnesium oxalate dihydrate can be synthesized by combining a magnesium salt, such as magnesium nitrate, with an oxalate source, such as oxalic acid or dimethyl oxalate. The reaction typically proceeds as follows: [ \text{Mg}^{2+} + \text{C}_2\text{O}_4^{2-} \rightarrow \text{MgC}_2\text{O}_4 ] For example, mixing magnesium nitrate with potassium hydroxide and then adding this solution to dimethyl oxalate will yield magnesium oxalate .
Industrial Production Methods: Industrial production methods for this compound include the sol-gel method, which involves the formation of a gel-like substance that is then annealed at a suitable temperature to form this compound. This method is advantageous due to its simplicity, cost-effectiveness, and ability to produce high-purity products with a narrow particle size distribution .
化学反应分析
Types of Reactions: Magnesium oxalate dihydrate undergoes several types of chemical reactions, including decomposition and complexation.
Decomposition: When heated, this compound decomposes in two stages. First, it loses its water molecules at around 150°C to form anhydrous magnesium oxalate: [ \text{MgC}_2\text{O}_4·2\text{H}_2\text{O} \rightarrow \text{MgC}_2\text{O}_4 + 2\text{H}_2\text{O} ] Further heating between 420°C and 620°C results in the decomposition of anhydrous magnesium oxalate into magnesium oxide and carbon oxides: [ \text{MgC}_2\text{O}_4 \rightarrow \text{MgO} + \text{CO}_2 + \text{CO} ]
Common Reagents and Conditions: The decomposition reactions typically require controlled heating conditions. The presence of complexing agents like oxalic acid can influence the rate of crystal growth and the final crystallite size of the products .
科学研究应用
Magnesium oxalate dihydrate has a wide range of scientific research applications, including:
Biology: this compound can be used as a precursor in the preparation of magnesium-based biomaterials.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical implants.
相似化合物的比较
Magnesium oxalate dihydrate can be compared with other oxalate compounds, such as calcium oxalate and iron oxalate.
Calcium Oxalate: Unlike magnesium oxalate, calcium oxalate is more commonly found in biological systems, such as kidney stones.
Iron Oxalate: Iron oxalate is used in different industrial applications, including pigment production and as a precursor for iron-based catalysts.
This compound is unique due to its specific decomposition properties and its ability to form nano-sized magnesium oxide particles, which are highly valued in nanotechnology and catalysis .
属性
IUPAC Name |
magnesium;oxalate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Mg.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYWQDOJMBTCCO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4MgO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210485 | |
| Record name | Magnesium oxalate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6150-88-5 | |
| Record name | Magnesium oxalate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium oxalate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUM OXALATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D674BHV95V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


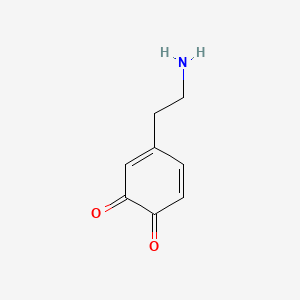
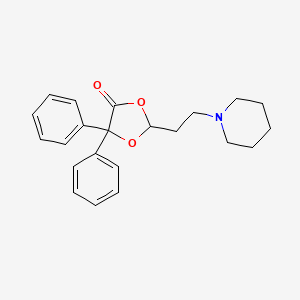

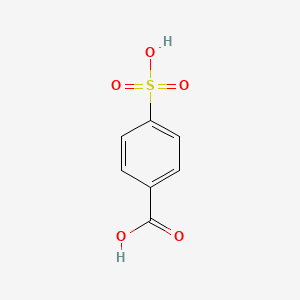
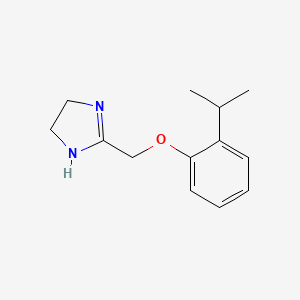
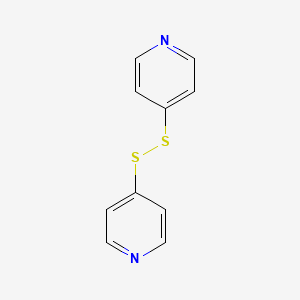
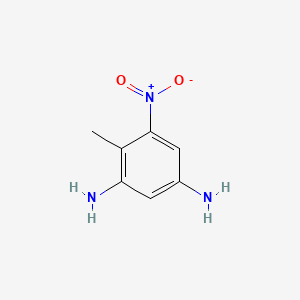
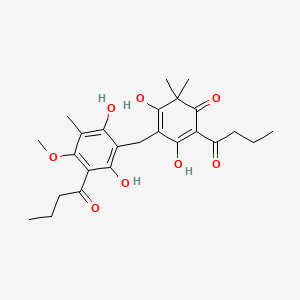
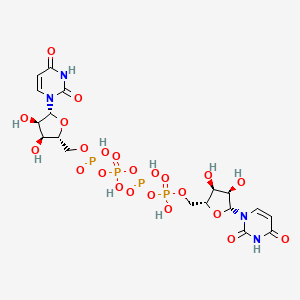

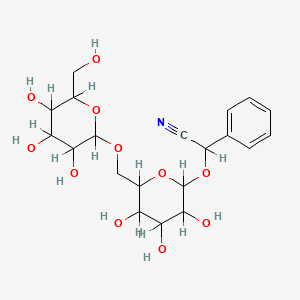
![4,5,6-Trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1208487.png)
